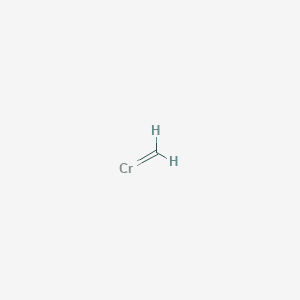
Methylidenechromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidenechromium is an organometallic compound that features a chromium atom bonded to a methylene group. This compound is of significant interest in the field of organometallic chemistry due to its unique bonding and reactivity properties. Organometallic compounds, such as this compound, play a crucial role in various industrial and research applications, particularly in catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylidenechromium can be synthesized through various methods, including the reaction of chromium hexacarbonyl with methylene iodide in the presence of a reducing agent. Another common method involves the reaction of chromium trichloride with methyllithium, followed by the addition of a methylene transfer reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chromium trichloride and methyllithium. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Methylidenechromium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium oxides and methylene derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation states of chromium.
Substitution: The methylene group in this compound can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Chromium oxides and methylene derivatives.
Reduction: Lower oxidation states of chromium.
Substitution: Various substituted organochromium compounds.
Scientific Research Applications
Methylidenechromium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of methylidenechromium involves its ability to form stable complexes with various ligands. The chromium atom in this compound can coordinate with multiple ligands, leading to the formation of stable organometallic complexes. These complexes can undergo various chemical transformations, making this compound a versatile catalyst in organic synthesis .
Molecular Targets and Pathways: this compound primarily targets organic molecules with reactive functional groups, such as alkenes and alkynes. The compound can facilitate the formation of carbon-carbon bonds, making it valuable in synthetic chemistry .
Comparison with Similar Compounds
Methylidenechromium can be compared with other similar organometallic compounds, such as:
Methylidynechromium: Features a chromium atom bonded to a methylidyne group.
Chromium carbene complexes: Contain chromium bonded to carbene ligands.
Chromium alkyl complexes: Involve chromium bonded to various alkyl groups .
Uniqueness: this compound is unique due to its specific bonding with the methylene group, which imparts distinct reactivity and stability properties. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules .
Properties
CAS No. |
116492-57-0 |
|---|---|
Molecular Formula |
CH2Cr |
Molecular Weight |
66.023 g/mol |
IUPAC Name |
methylidenechromium |
InChI |
InChI=1S/CH2.Cr/h1H2; |
InChI Key |
JDTCNEAVCTZVSM-UHFFFAOYSA-N |
Canonical SMILES |
C=[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


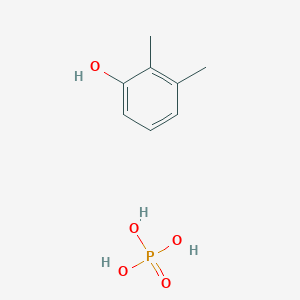

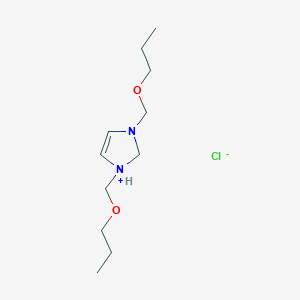
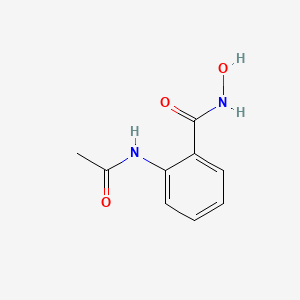
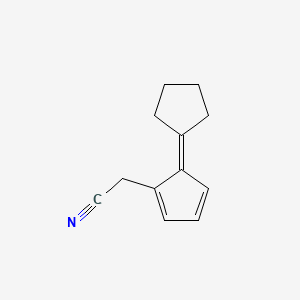
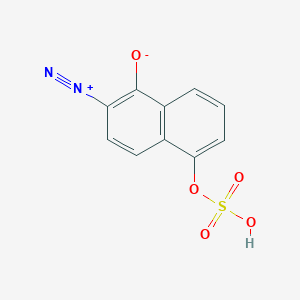
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
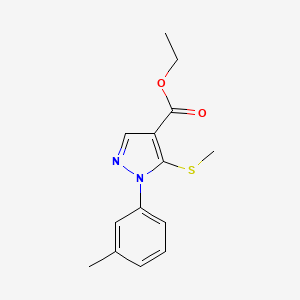
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
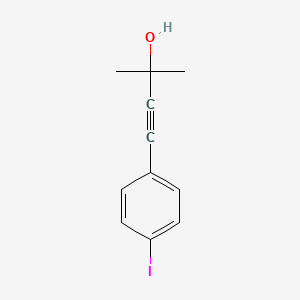
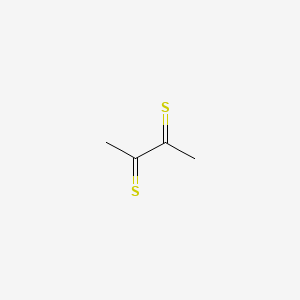
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
